2-cyanoacetyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cell Biology and Metabolism

- Energy source for cells: Studies suggest 2-CAC can act as an energy source for certain cells. It serves as a metabolic intermediate in the Krebs cycle, participating in the synthesis of malonic acid, a crucial component of the citric acid cycle, which fuels cellular energy production [].

Organic Synthesis

- Synthesis of Carboxylic Acids: 2-CAC has been explored for generating carboxylic acids, such as acetic acid, from water vapor and hydrochloric acid. This process offers potential for synthetic chemistry applications [].

Potential Therapeutic Applications

- AMPK Activation: Research indicates that 2-CAC might activate AMPK (AMP-activated protein kinase) both in vitro and in vivo. AMPK plays a critical role in regulating cellular metabolism. This activation suggests potential therapeutic applications, particularly for treating metabolic disorders, although further research is needed [].

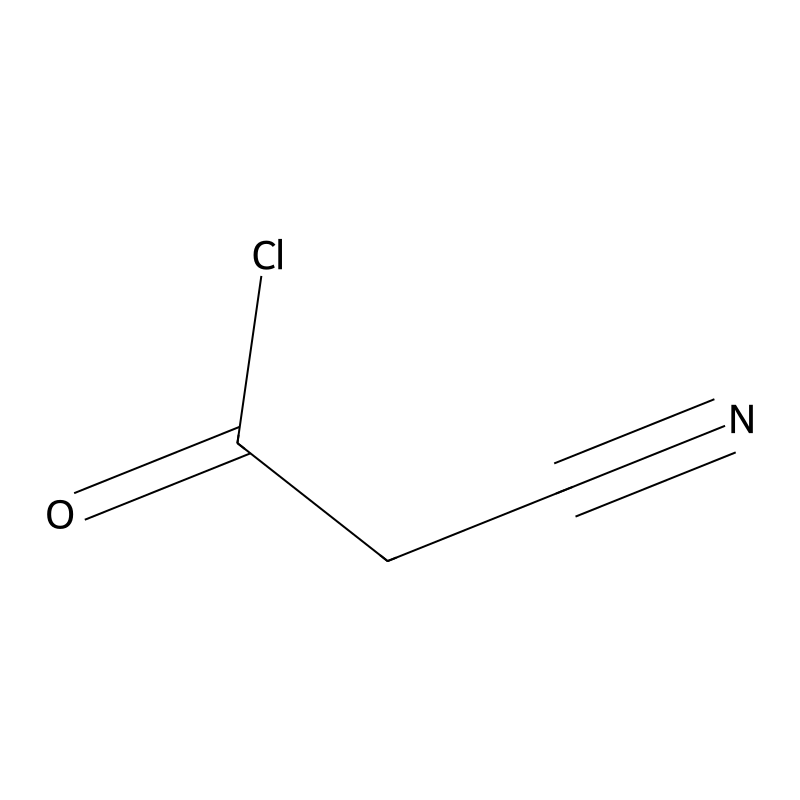

2-Cyanoacetyl Chloride is an organic compound with the molecular formula C₃H₂ClNO. It is characterized by the presence of both a cyano group (-C≡N) and an acyl chloride group (-COCl). This compound is typically a colorless to yellow liquid and possesses a pungent odor. It is highly reactive, particularly due to the electrophilic nature of the acyl chloride, making it useful in various chemical synthesis processes.

Currently, there is no significant research on a specific mechanism of action for 2-cyanoacetyl chloride in biological systems.

2-Cyanoacetyl chloride is a hazardous compound and requires proper handling due to the following properties []:

- Acute Toxicity: Highly toxic if swallowed or inhaled.

- Skin Corrosion: Causes severe skin burns and eye damage upon contact.

- Flammability: Flammable liquid with a low flashpoint.

Safety Precautions

- Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from incompatible materials.

- Acylation Reactions: It reacts with alcohols, phenols, and amines to produce esters, amides, and imides, respectively. This property is exploited in the synthesis of various pharmaceutical compounds .

- Nucleophilic Addition: The cyano group can undergo nucleophilic addition reactions, allowing for further functionalization of the compound .

- Cyclization Reactions: It can also be involved in cyclization reactions to form heterocyclic compounds, which are significant in medicinal chemistry .

The biological activity of 2-Cyanoacetyl Chloride is primarily linked to its derivatives. Compounds synthesized from 2-Cyanoacetyl Chloride have shown potential as:

- Antitumor Agents: Some derivatives exhibit anticancer properties, making them candidates for drug development against various types of cancer .

- Antimicrobial Agents: Certain synthesized compounds demonstrate antimicrobial activity, highlighting their potential in pharmaceutical applications .

The synthesis of 2-Cyanoacetyl Chloride can be achieved through several methods:

- Direct Chlorination: Reacting cyanoacetic acid with thionyl chloride or oxalyl chloride can yield 2-Cyanoacetyl Chloride efficiently.

- Acid Chloride Formation: The reaction of cyanoacetic acid with phosphorus pentachloride also produces 2-Cyanoacetyl Chloride .

These methods highlight the versatility and reactivity of 2-Cyanoacetyl Chloride in organic synthesis.

2-Cyanoacetyl Chloride has several notable applications:

Studies have been conducted to explore the interactions of 2-Cyanoacetyl Chloride with different biological systems:

- Enzyme Inhibition: Some derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to their biological activity .

- Cellular Uptake: Research indicates that certain derivatives can be taken up by cells, suggesting potential metabolic pathways for these compounds .

Understanding these interactions is crucial for developing effective therapeutic agents.

Several compounds share structural similarities with 2-Cyanoacetyl Chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Acetyl Chloride | Contains an acyl chloride group | Less reactive compared to 2-Cyanoacetyl Chloride |

| Cyanoacetic Acid | Contains a carboxylic acid group | More stable; used primarily in organic synthesis |

| 2-Cyanoacetamide | Contains an amide group | Exhibits different biological activities |

These comparisons highlight the unique reactivity and applications of 2-Cyanoacetyl Chloride, particularly its role as a versatile intermediate in organic synthesis.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive;Acute Toxic